

An In-depth Technical Guide to SPI-112: A Potent SHP2 Inhibitor

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This technical guide provides a comprehensive overview of the small molecule inhibitor **SPI-112**, targeting the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, mechanism of action, involvement in key signaling pathways, and associated experimental methodologies.

Core Properties of SPI-112

SPI-112 is a potent and selective competitive inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and migration. Due to its involvement in various signaling pathways, SHP2 has emerged as a significant target for therapeutic intervention in oncology and other diseases.

Physicochemical and Biochemical Properties

A summary of the key quantitative data for **SPI-112** is presented in the table below for easy reference and comparison.



Property	Value	Reference(s)
CAS Number	1051387-90-6	[1][2][3][4]
Molecular Formula	C22H17FN4O5S	[3]
Molecular Weight	468.5 g/mol	[3]
Appearance	Light yellow to brown solid powder	[1]
Purity	≥98.01%	[1]
Solubility	DMF: 1 mg/mL; DMSO: 2 mg/mL; DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL	[3]
IC50 SHP2	1 μΜ	[1][2]
IC50 SHP-1	18.3 μΜ	[3]
IC50 PTP1B	14.5 μΜ	[1][2]
Binding Kinetics (KD)	1.30 μM (for SHP2)	[1][2]
Inhibition Constant (K _i)	0.8 μM (competitive inhibition model for SHP2)	[1]
Cell Permeability	Not cell permeable	[2]

Mechanism of Action and Signaling Pathways

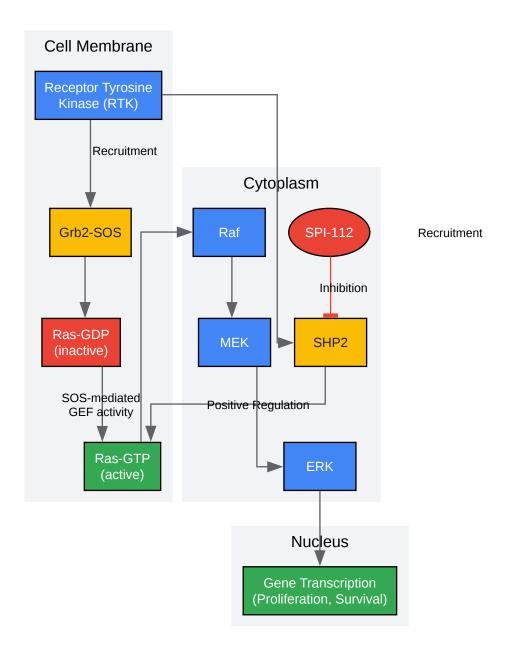
SPI-112 functions as a competitive inhibitor of SHP2, indicating that it directly interacts with the catalytic site of the enzyme.[1] However, its utility in cellular studies is limited by its lack of cell permeability, a challenge that has been addressed by the development of a methyl ester analog, **SPI-112**Me.[5]

The Role of SHP2 in the Ras-ERK Signaling Pathway

SHP2 is a critical positive regulator of the Ras-ERK (MAPK) signaling cascade, which is frequently hyperactivated in various cancers. Upon growth factor stimulation, SHP2 is recruited to activated receptor tyrosine kinases (RTKs) or associated docking proteins (e.g., Gab1),



where it dephosphorylates specific targets, leading to the activation of Ras and the downstream kinase cascade (Raf-MEK-ERK). Inhibition of SHP2 by **SPI-112** is expected to attenuate this signaling pathway.



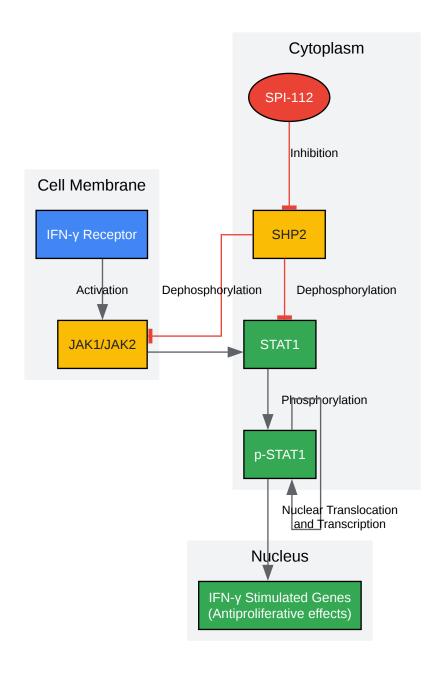
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Caption: The role of SHP2 in the Ras-ERK signaling pathway and its inhibition by SPI-112.



The Influence of SHP2 on the IFN-y-STAT1 Signaling Pathway

SHP2 also acts as a negative regulator of the interferon-gamma (IFN-y) signaling pathway. IFN-y stimulation leads to the activation of JAKs, which in turn phosphorylate STAT1. Phosphorylated STAT1 dimerizes and translocates to the nucleus to induce the transcription of IFN-y-stimulated genes. SHP2 can dephosphorylate components of this pathway, thereby dampening the signal. Inhibition of SHP2 by **SPI-112**Me has been shown to enhance IFN-y-stimulated STAT1 tyrosine phosphorylation.[5]





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Caption: Negative regulation of the IFN-y-STAT1 pathway by SHP2 and the effect of SPI-112.

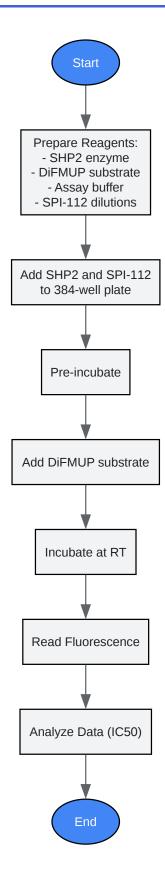
Experimental Protocols

The following are generalized protocols for key experiments used to characterize **SPI-112**, based on available information. Researchers should optimize these protocols for their specific experimental conditions.

SHP2 Inhibition Assay (In Vitro)

This protocol describes a fluorescence-based assay to determine the inhibitory activity of **SPI-112** on SHP2.





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Caption: Workflow for the in vitro SHP2 inhibition assay.



Materials:

- · Recombinant SHP2 enzyme
- 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
- Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20
- SPI-112 stock solution and serial dilutions
- 384-well black plates
- · Fluorescence plate reader

Procedure:

- Prepare a working solution of SHP2 in the assay buffer.
- Add the SHP2 working solution to the wells of a 384-well plate.
- Add serial dilutions of SPI-112 or vehicle control (e.g., DMSO) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
- Initiate the reaction by adding the DiFMUP substrate to each well.
- Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).
- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the product of DiFMUP dephosphorylation.
- Calculate the percent inhibition for each concentration of **SPI-112** and determine the IC₅₀ value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics of **SPI-112** to SHP2 in real-time.

Materials:



- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Recombinant SHP2 (ligand)
- **SPI-112** (analyte)
- Immobilization buffers (e.g., amine coupling kit: EDC, NHS, ethanolamine)
- Running buffer (e.g., HBS-EP)

Procedure:

- Ligand Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the
 sensor surface using a mixture of EDC and NHS. c. Inject the SHP2 solution over the
 activated surface to allow for covalent coupling. d. Deactivate any remaining active esters by
 injecting ethanolamine. e. A reference flow cell should be prepared similarly but without the
 ligand immobilization.
- Analyte Binding: a. Prepare a series of concentrations of SPI-112 in the running buffer. b.
 Inject the different concentrations of SPI-112 sequentially over the ligand and reference flow cells at a constant flow rate. c. Monitor the change in the SPR signal (response units, RU) in real-time during the association and dissociation phases.
- Data Analysis: a. Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes. b. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Assays with SPI-112Me

The following outlines a general approach for assessing the cellular activity of the cell-permeable analog, **SPI-112**Me.

Cell Culture and Treatment:

• Culture the desired cell line (e.g., A549, HeLa) in appropriate media and conditions.



- Seed the cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of SPI-112Me or vehicle control for the desired duration.
- In some experiments, cells may be stimulated with a growth factor (e.g., EGF) or cytokine (e.g., IFN-y) during or after treatment with **SPI-112**Me.

Western Blotting for Phospho-protein Analysis:

- After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk).
- Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-ERK, ERK, p-STAT1, STAT1).
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities to determine the effect of SPI-112Me on protein phosphorylation.

Conclusion

SPI-112 is a valuable research tool for studying the biological functions of SHP2. Its high potency and selectivity make it a suitable probe for investigating the role of SHP2 in various signaling pathways. While its lack of cell permeability has been a limitation, the development of its methyl ester analog, **SPI-112**Me, has enabled the exploration of its effects in cellular



contexts. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important SHP2 inhibitor.

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